Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Octafluoroadiponitrile
Abstract
Octafluoroadiponitrile (CAS No. 376-53-4), a perfluorinated derivative of adiponitrile, stands as a compound of significant interest in advanced materials science. Its unique physicochemical properties, imparted by the extensive fluorination of its carbon backbone, distinguish it markedly from its hydrocarbon analog. This guide provides a comprehensive technical overview of octafluoroadiponitrile, covering its synthesis, chemical and physical properties, reactivity, key applications, and essential safety protocols. The content herein is intended for researchers, chemists, and materials scientists engaged in the development of high-performance electrolytes, specialty polymers, and other advanced chemical formulations.
Chemical Identity and Physicochemical Properties
Octafluoroadiponitrile, systematically named 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is characterized by a six-carbon chain where the four central carbons are fully substituted with fluorine atoms, capped at both ends by nitrile (-C≡N) functional groups.[1] This high degree of fluorination is the primary determinant of its unique properties.[2]
Table 1: Core Chemical Identifiers for Octafluoroadiponitrile
| Identifier | Value |
| CAS Number | 376-53-4[1][2][3][4][5] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile[1][2] |
| Molecular Formula | C₆F₈N₂[1][2][3] |
| Molecular Weight | 252.06 g/mol [1][2][3] |
| SMILES | C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F[1][2] |
| InChI Key | PZIVXXORSILYOQ-UHFFFAOYSA-N[2] |
The substitution of hydrogen with highly electronegative fluorine atoms creates a molecule with exceptional chemical and thermal stability due to the strength of the carbon-fluorine bond.[1][6] This structural modification also drastically alters its physical properties when compared to the non-fluorinated adiponitrile, as detailed below.
Table 2: Comparative Physicochemical Properties
| Property | Octafluoroadiponitrile | Adiponitrile (Non-fluorinated) | Rationale for Difference |
| Boiling Point | 132.3 °C[1][2][5] | 295 °C[1] | Despite a higher molecular weight, the perfluorination leads to weaker intermolecular van der Waals forces, resulting in a significantly lower boiling point.[1] |
| Density | 1.594 g/cm³[1][2][5] | 0.9676 g/cm³[1] | The high atomic weight of fluorine compared to hydrogen results in a much denser liquid.[1] |
| Flash Point | 33.8 °C[2][5] | 163 °C[1] | The flammability characteristics are markedly different, indicating distinct safety considerations.[1] |
| Molecular Weight | 252.06 g/mol [2] | 108.14 g/mol [2] | The replacement of 8 hydrogen atoms with 8 fluorine atoms more than doubles the molecular weight. |
Synthesis and Characterization
Synthesis Pathways
The synthesis of octafluoroadiponitrile can be approached through several methods, primarily involving the fluorination of a suitable hydrocarbon precursor.
-
Direct Fluorination: This process involves the controlled reaction of adiponitrile with a potent fluorinating agent. The conditions must be carefully managed to achieve exhaustive fluorination of the aliphatic chain without degrading the terminal nitrile groups.
-
Gas-Phase Addition Reactions: A more complex method involves the reaction of perfluoroolefins with carbonyl fluoride to generate acyl fluorides. These intermediates are subsequently converted into perfluorinated nitriles through amination and dehydration processes.[2]
Below is a conceptual workflow for the synthesis of Octafluoroadiponitrile.
Caption: Conceptual workflow for the synthesis and purification of Octafluoroadiponitrile.
Spectroscopic Characterization
While raw spectral data is not provided, the structure of octafluoroadiponitrile allows for the prediction of its key spectroscopic features, which are essential for its characterization.
Table 3: Predicted Spectroscopic Data for Characterization
| Technique | Expected Features | Rationale |
| ¹⁹F NMR | Multiple complex signals in the perfluoroalkane region. | The fluorine atoms are chemically non-equivalent along the C2-C5 backbone, leading to distinct chemical shifts and complex splitting patterns due to F-F coupling. |
| ¹³C NMR | Signals corresponding to the nitrile carbons (-C≡N) and multiple signals for the fluorinated carbons. The C-F coupling will cause splitting of the carbon signals. | The electron-withdrawing effect of fluorine will shift the signals of adjacent carbons downfield. The absence of C-H bonds simplifies the spectrum. |
| ¹H NMR | No signals expected. | The molecule is perfluorinated on the aliphatic chain and contains no hydrogen atoms. |
| IR Spectroscopy | Strong absorption bands for C-F stretching (approx. 1100-1400 cm⁻¹). A sharp, medium-intensity peak for C≡N stretching (approx. 2250 cm⁻¹). | The C-F and C≡N bonds have characteristic vibrational frequencies that are readily identifiable.[7][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 252. Characteristic fragmentation pattern showing loss of CN, F, and various CₓFᵧ fragments. | The mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis.[9] |
Chemical Reactivity and Applications
The reactivity of octafluoroadiponitrile is dominated by its two terminal nitrile groups. However, the intense electron-withdrawing effect of the octafluoro-butane bridge significantly modulates this reactivity compared to standard aliphatic nitriles.[1]
Reactivity of the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack.[10] This allows for a range of chemical transformations, making octafluoroadiponitrile a valuable fluorinated building block.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form octafluoroadipic acid.
-
Reduction: Can be reduced using strong reducing agents like LiAlH₄ to yield 1,6-diamino-2,2,3,3,4,4,5,5-octafluorohexane.
-
Grignard Reaction: Reaction with Grignard reagents can lead to the formation of perfluorinated diketones after hydrolysis of the imine intermediate.
Caption: Key chemical transformations of the nitrile groups in Octafluoroadiponitrile.
Primary Applications
The unique combination of high polarity from the nitrile groups and the stability conferred by the fluorinated chain makes octafluoroadiponitrile a candidate for several high-performance applications.
-
Lithium-Ion Battery Electrolytes: This is a primary area of research. Fluorinated nitriles are investigated as solvents or additives in electrolytes for high-voltage lithium-ion batteries.[2][11] Their high electrochemical stability, wide liquid range, and good ionic conductivity can contribute to safer and higher-performance batteries with enhanced voltage stability.[2][11]
-
Intermediate in Polymer Chemistry: It serves as a crucial building block for synthesizing specialty fluoropolymers. The incorporation of the -(CF₂)₄- unit can impart enhanced thermal stability, chemical resistance, and low surface energy to materials.[2] Research has shown that fluorinated polyesters retain mechanical properties at high temperatures far better than their hydrocarbon analogs.[1]
-
Other Potential Uses: The compound is also being explored for use in advanced refrigerants, owing to its thermal stability and non-flammability, and as a component in high-performance lubricants designed for extreme operating conditions.[2]
Safety, Handling, and Storage
Octafluoroadiponitrile is a toxic compound and must be handled with stringent safety protocols. Its hazard profile necessitates careful planning and execution of all laboratory procedures.
Hazard Profile
Table 4: GHS Hazard Classification
| Hazard Class | Category | GHS Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[12] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[12] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[12] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[12] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[12] |
Upon decomposition by heating, it can emit highly toxic fumes of fluoride (F⁻), cyanide (CN⁻), and nitrogen oxides (NOx).[3][4]
Recommended Handling and Storage Protocol
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is mandatory.[13]
Step-by-Step Handling Procedure:
-
Preparation: Before any work, develop a detailed Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards. Purchase and use the minimum quantity required.[13]
-
Engineering Controls: All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood.[13][14] The work area must be well-ventilated.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield if there is a splash risk, and chemical-resistant gloves. Double-gloving with nitrile gloves is recommended.[13]
-
Work Practices: Never work alone.[13] Inform colleagues before starting work. Use only non-sparking tools and ground containers during transfers to prevent static discharge.[13]
-
Storage: Store in a cool, dry, well-ventilated, and locked area away from incompatible materials.[14][15] Keep containers tightly sealed.
-
Waste Disposal: Collect all waste in clearly labeled, dedicated hazardous waste containers for disposal by certified professionals.[13]
Caption: Decision workflow for the safe handling of Octafluoroadiponitrile in a laboratory setting.
Conclusion and Future Outlook
Octafluoroadiponitrile is a specialty chemical whose value lies in its unique, fluorine-imparted properties. Its high stability and modulated reactivity make it a key component in the development of next-generation materials, particularly for energy storage and high-performance polymers. While its synthesis and handling present challenges due to its toxicity, the potential benefits warrant continued investigation. Future research will likely focus on optimizing synthetic routes to improve yield and reduce cost, as well as exploring its incorporation into novel polymeric structures and electrolyte formulations to push the boundaries of material performance.[1]
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